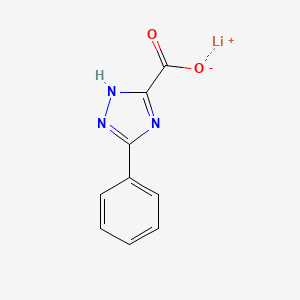

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate

Description

Properties

Molecular Formula |

C9H6LiN3O2 |

|---|---|

Molecular Weight |

195.1 g/mol |

IUPAC Name |

lithium;3-phenyl-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H7N3O2.Li/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H,13,14)(H,10,11,12);/q;+1/p-1 |

InChI Key |

ZLHBRJFHLGLEOL-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Phenyl Substitution on 1,2,4-Triazole

- The phenyl group is introduced onto the 1H-1,2,4-triazole ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, starting from halogenated triazole derivatives.

- Alternatively, cyclization methods involving phenyl-substituted hydrazines and formamide derivatives can generate the phenyl-substituted triazole core.

Directed Lithiation and Carboxylation

- Lithiation: Under an inert atmosphere (nitrogen or argon), the phenyl-substituted 1H-1,2,4-triazole is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

- A strong base like LDA or n-butyllithium is added dropwise at low temperatures (typically -78 °C) to selectively deprotonate the 5-position of the triazole ring.

The reaction is carefully monitored to avoid over-lithiation or side reactions.

Carboxylation: After lithiation, carbon dioxide gas is introduced slowly at low temperature to the reaction mixture.

- The CO2 reacts with the organolithium intermediate to form the lithium carboxylate at the 5-position.

- The reaction mixture is then allowed to warm gradually to room temperature to complete the carboxylation.

Purification and Isolation

- The reaction is quenched with an aqueous ammonium chloride solution.

- The organic phase is extracted, washed, dried, and concentrated.

- The this compound is isolated as a solid or in solution, depending on the subsequent use.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenyl substitution | Pd-catalyzed Suzuki coupling, aryl halide, phenylboronic acid | 70-85 | High regioselectivity; requires inert atmosphere |

| Lithiation | LDA or n-BuLi, THF, -78 °C | Quantitative | Selective lithiation at 5-position |

| Carboxylation | CO2 gas bubbling, -78 to RT | 70-75 | Requires controlled CO2 introduction |

| Purification | Aqueous quench, extraction, drying | - | Lithium salt stable; isolated as solid or solution |

Note: Specific yields for this compound are extrapolated from analogous triazole carboxylation reactions due to limited direct literature data.

Comparative Insights from Related Triazole Carboxylate Syntheses

- A patent on the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate demonstrates a similar lithiation-carboxylation strategy using LDA and CO2, with yields around 70-75% for the carboxylic acid intermediate and over 90% for subsequent methyl ester formation.

- Protection and deprotection strategies (e.g., bromination or silylation at the 5-position) are used to improve regioselectivity and yield in complex triazole derivatives.

- The use of lithium reagents for directed lithiation is critical for achieving high regioselectivity and avoiding isomerization or side reactions.

Challenges and Optimization Considerations

- Regioselectivity: Ensuring lithiation occurs exclusively at the 5-position requires precise control of reaction conditions and base equivalents.

- Moisture Sensitivity: Organolithium intermediates are highly sensitive to moisture; strict anhydrous conditions are mandatory.

- Temperature Control: Low temperatures (-78 °C) are essential to prevent decomposition and side reactions.

- Purity of Reagents: High purity of starting materials and solvents impacts yield and product quality.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Phenyl substitution on triazole | Pd-catalyst, aryl halide, phenylboronic acid, base, inert atmosphere | Phenyl-substituted triazole |

| 2 | Lithiation at 5-position | LDA or n-BuLi, THF, -78 °C | 5-lithiated triazole intermediate |

| 3 | Carboxylation with CO2 | CO2 gas, -78 °C to RT | This compound |

| 4 | Work-up and isolation | Aqueous quench, extraction, drying | Pure lithium carboxylate product |

Chemical Reactions Analysis

Types of Reactions

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazole compounds.

Scientific Research Applications

Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate

- Structure : The triazole core is substituted with methyl groups at positions 1 and 3, and a carboxylate at position 4.

- Molecular Formula : C₅H₆LiN₃O₂; Molecular Weight : 147.063 .

- Key Differences: The phenyl group in the target compound is replaced by a methyl group at position 3. Lower molecular weight (147.063 vs. ~214–220 g/mol estimated for the phenyl analog) may influence solubility and reactivity.

Lithium 1-isopropyl-1H-1,2,4-triazole-5-carboxylate

- Structure : Features a bulkier isopropyl group at position 1 and a carboxylate at position 5.

- Molecular Formula: Not explicitly stated, but estimated as C₇H₁₀LiN₃O₂ (based on substituents).

- The absence of aromaticity in the isopropyl group diminishes π-π stacking interactions, which are critical in crystal packing or ligand design.

3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

- Structure : These derivatives retain the triazole core but replace the carboxylate with a thiol group at position 3 and include a trimethoxyphenyl group at position 5.

- Synthesis : Prepared via alkylation of thiol precursors using InCl₃ as a catalyst .

- Key Differences :

- Thiol (-SH) functionality enables disulfide bond formation, unlike the carboxylate’s ionic interactions.

- The trimethoxyphenyl group introduces electron-rich aromatic systems, altering electronic properties compared to the phenyl-carboxylate analog.

3-Phenyl-1H-1,2,4-triazole-5-thiol Derivatives

- Structure : Shares the 3-phenyl substitution but replaces the carboxylate with a thiol group at position 5.

- Properties : Thiol derivatives exhibit distinct reactivity (e.g., redox activity, metal coordination via -SH) and are classified under HS Code 2933990090 for heterocyclic nitrogen compounds .

- Key Differences :

- Thiols are more prone to oxidation than carboxylates, limiting stability in oxidative environments.

- Lithium carboxylates generally exhibit higher solubility in aqueous media compared to thiols.

Data Table: Structural and Functional Comparison

Biological Activity

Lithium 3-phenyl-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound belongs to the triazole family, which is recognized for its wide-ranging pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The presence of the lithium ion may enhance the compound's stability and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

1. Enzyme Interaction:

The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction is crucial for enhancing the pharmacokinetic and pharmacodynamic profiles of the compound.

2. Cytotoxic Activity:

Studies have demonstrated that certain derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown promising activity against HeLa cells with IC50 values indicating potent antitumor properties .

3. Neuroprotective Effects:

Research indicates that triazole derivatives can inhibit neuroinflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in neurodegenerative diseases .

Biological Activity Data

The following table summarizes various studies assessing the biological activities of this compound and its derivatives:

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of lithium 3-phenyl derivatives against multiple cancer cell lines. The results indicated that compounds with a phenyl substituent at the C3 position exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The most potent derivative showed an IC50 value of approximately 60 nM against HeLa cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, lithium 3-phenyl derivatives were tested against various bacterial strains. The results demonstrated that these compounds had lower MIC values than conventional antibiotics like vancomycin and ciprofloxacin, indicating their potential as effective antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing Lithium 3-phenyl-1H-1,2,4-triazole-5-carboxylate?

Answer:

The synthesis of triazole-carboxylate derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions. For example, Ethyl 3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate (a structurally analogous compound) is synthesized via refluxing ethyl 3-(3-hydroxyphenyl)-3-thioxopropanoate with hydrazine hydrate, followed by purification via column chromatography . Key steps include:

- Precursor selection : Use lithium hydroxide for carboxylate salt formation.

- Reaction monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation .

- Characterization : Confirm purity and structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction can resolve bond angles and coordination geometry .

Advanced: How can density functional theory (DFT) predict the electronic and coordination properties of this compound?

Answer:

DFT simulations using the Vienna ab initio Simulation Package (VASP) are ideal for modeling the lithium coordination environment and electronic structure. Methodological considerations include:

- Exchange-correlation functionals : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to account for non-uniform electron densities .

- Pseudopotentials : Apply the projector augmented-wave (PAW) method to reduce computational cost while maintaining accuracy for lithium and heteroatoms (N, O) .

- Convergence criteria : Set energy cutoffs (e.g., 500 eV) and k-point grids (e.g., 4×4×4) to ensure <1 meV/atom error in total energy .

- Output analysis : Calculate partial density of states (PDOS) to identify contributions of triazole nitrogen lone pairs to lithium-ion binding .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : -NMR quantifies lithium-ion mobility in solution; - and -NMR confirm substituent positions on the triazole ring .

- Infrared (IR) spectroscopy : Stretching frequencies (~1650 cm for carboxylate C=O; ~1550 cm for triazole C=N) validate functional groups .

- X-ray crystallography : Resolves Li-O/N bond lengths (typically 1.9–2.1 Å) and coordination geometry (e.g., tetrahedral vs. octahedral) .

Advanced: How can discrepancies between experimental and computational electrochemical data be resolved?

Answer:

Discrepancies often arise from approximations in computational models or experimental impurities. Mitigation strategies include:

- Model refinement : Compare multiple DFT functionals (e.g., PBE vs. hybrid HSE06) to assess sensitivity to exchange-correlation terms .

- Error analysis : Use statistical tools (e.g., χ tests) to evaluate deviations between predicted and observed redox potentials .

- Experimental validation : Perform controlled cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/Ag reference electrode to isolate the compound’s intrinsic redox behavior .

Basic: What safety protocols are critical when handling this lithium salt in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How does the lithium coordination environment influence ionic conductivity in battery applications?

Answer:

The lithium-ion mobility depends on the triazole ring’s electron density and carboxylate geometry. Methodological approaches include:

- Ab initio molecular dynamics (AIMD) : Simulate Li migration barriers in solid-state structures using VASP with NVT ensembles (300 K, 1 fs time steps) .

- Electrochemical impedance spectroscopy (EIS) : Measure ionic conductivity (σ) in composite electrodes (e.g., mixed with carbon black) to correlate with coordination flexibility .

- Doping strategies : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to enhance Li dissociation, as seen in fluorinated thiazole derivatives .

Basic: What are the solubility profiles of this compound in common solvents?

Answer:

- Polar aprotic solvents : High solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to lithium-ion solvation .

- Low solubility : In non-polar solvents (e.g., hexane) due to ionic character.

- Quantification : Measure saturation concentrations via UV-Vis spectroscopy at λ ~270 nm (triazole absorption band) .

Advanced: What strategies optimize crystallinity for X-ray diffraction studies?

Answer:

- Solvent selection : Use slow-evaporation methods with ethyl acetate/hexane mixtures (1:3 v/v) to promote single-crystal growth .

- Temperature control : Crystallize at 4°C to reduce nucleation sites.

- Computational pre-screening : Predict stable polymorphs using Materials Studio’s polymorph predictor module with COMPASS II force fields .

Basic: How does pH stability affect the compound’s applicability in aqueous systems?

Answer:

- Acidic conditions : Protonation of triazole nitrogen (pK ~4–5) disrupts lithium coordination, leading to decomposition .

- Basic conditions : Hydrolysis of the carboxylate group occurs above pH 10.

- Mitigation : Use buffered solutions (pH 6–8) for aqueous electrochemical studies .

Advanced: What role do substituents play in modulating biological activity?

Answer:

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., -OCH) to the phenyl ring to enhance antifungal activity, as demonstrated in analogous triazole-thiazole hybrids .

- Docking simulations : Use AutoDock Vina to predict binding affinities to cytochrome P450 enzymes, correlating with experimental MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.